molecular formula C18H18N2O2 B3033906 2-cyano-3-(3-methoxyphenyl)-N-(3-methylphenyl)propanamide CAS No. 1260950-16-0

2-cyano-3-(3-methoxyphenyl)-N-(3-methylphenyl)propanamide

Cat. No.: B3033906
CAS No.: 1260950-16-0
M. Wt: 294.3
InChI Key: DPFVCAYRDSTDOO-UHFFFAOYSA-N
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Description

2-cyano-3-(3-methoxyphenyl)-N-(3-methylphenyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyano group, a methoxyphenyl group, and a methylphenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(3-methoxyphenyl)-N-(3-methylphenyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxybenzaldehyde and 3-methylaniline.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 3-methoxybenzaldehyde and 3-methylaniline in the presence of a suitable catalyst.

    Addition of Cyano Group: The intermediate compound is then reacted with a cyanating agent, such as sodium cyanide or potassium cyanide, to introduce the cyano group.

    Amidation: The final step involves the amidation of the cyano intermediate with a suitable amine, such as ammonia or an amine derivative, to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(3-methoxyphenyl)-N-(3-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the cyano group to an amine group.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. For example, the methoxy group can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products

    Oxidation: Corresponding carboxylic acids or aldehydes.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-cyano-3-(3-methoxyphenyl)-N-(3-methylphenyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or as a ligand in binding studies.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-cyano-3-(3-methoxyphenyl)-N-(3-methylphenyl)propanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the methoxy and methylphenyl groups can participate in various non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-3-(4-methoxyphenyl)-N-(3-methylphenyl)propanamide
  • 2-cyano-3-(3-methoxyphenyl)-N-(4-methylphenyl)propanamide
  • 2-cyano-3-(3-methoxyphenyl)-N-(3-chlorophenyl)propanamide

Uniqueness

2-cyano-3-(3-methoxyphenyl)-N-(3-methylphenyl)propanamide is unique due to the specific positioning of the methoxy and methylphenyl groups, which can influence its reactivity and interactions with biological targets. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

IUPAC Name

2-cyano-3-(3-methoxyphenyl)-N-(3-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-13-5-3-7-16(9-13)20-18(21)15(12-19)10-14-6-4-8-17(11-14)22-2/h3-9,11,15H,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFVCAYRDSTDOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(CC2=CC(=CC=C2)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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